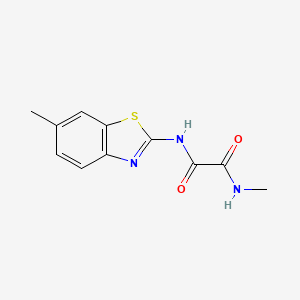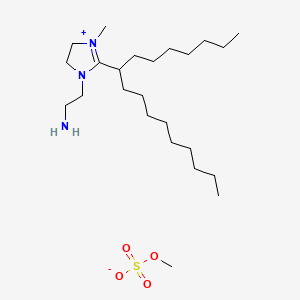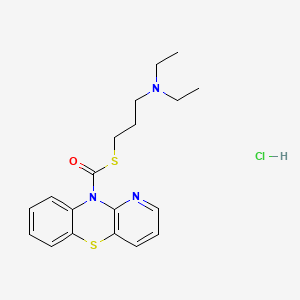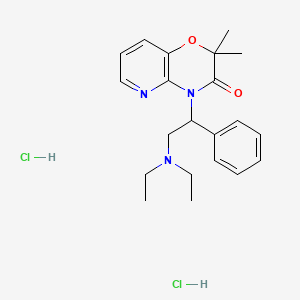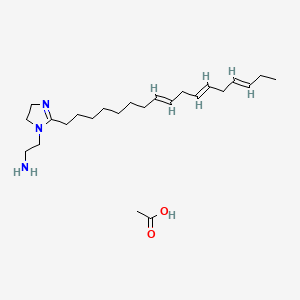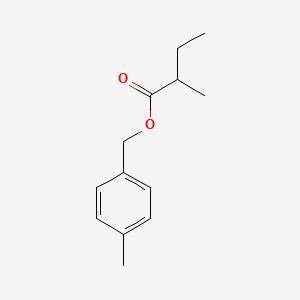
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound that belongs to the class of imidazo-pyrazoles This compound is characterized by its unique structure, which includes an imidazo ring fused to a pyrazole ring, with a phenyl group at the 6th position and an isopropyl group at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-phenylpyrazole with isopropyl isocyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a probe in biological assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .
Comparación Con Compuestos Similares
Similar Compounds
- 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyridine
- 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)thiazole
- 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)oxazole
Uniqueness
Compared to similar compounds, 7-(1-Methylethyl)-6-phenyl-1H-imidazo(1,2-b)pyrazole exhibits unique properties due to the presence of the pyrazole ring. This ring structure imparts distinct electronic and steric characteristics, which can influence the compound’s reactivity and interaction with biological targets .
Propiedades
Número CAS |
130598-83-3 |
|---|---|
Fórmula molecular |
C14H15N3 |
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
6-phenyl-7-propan-2-yl-5H-imidazo[1,2-b]pyrazole |
InChI |
InChI=1S/C14H15N3/c1-10(2)12-13(11-6-4-3-5-7-11)16-17-9-8-15-14(12)17/h3-10,16H,1-2H3 |
Clave InChI |
ZZLBUIQATLYXHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(NN2C1=NC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




